5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane
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Overview
Description
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This specific compound features a unique structure with multiple alkyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane typically involves the cyclization of appropriate diols or the reaction of epoxides with diols under acidic or basic conditions. Common reagents used in the synthesis include:
Acidic Catalysts: Sulfuric acid, hydrochloric acid
Basic Catalysts: Sodium hydroxide, potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using halogens like chlorine or bromine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane has various applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with two oxygen atoms in a six-membered ring
2,5-Dimethyl-1,4-dioxane: A dioxane derivative with methyl groups at positions 2 and 5
Uniqueness
5-methyl-2-propan-2-yl-5-(propan-2-yloxymethyl)-1,3-dioxane is unique due to its specific alkyl substitutions, which can influence its chemical reactivity and physical properties. These unique features make it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
4624-70-8 |
---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
InChI Key |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
Canonical SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Dioxane, 5-isopropyl-5-(1-methoxyethyl)-2-methyl-, (E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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